molecular formula C19H13N5S B5618036 2-(1,3-benzothiazol-2-ylamino)-4-methyl-6-phenyl-5-pyrimidinecarbonitrile

2-(1,3-benzothiazol-2-ylamino)-4-methyl-6-phenyl-5-pyrimidinecarbonitrile

Cat. No. B5618036
M. Wt: 343.4 g/mol
InChI Key: KMDOWHJWPJREHU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound that includes the benzothiazole and pyrimidine moieties. Heterocyclic compounds are crucial in medicinal chemistry and materials science due to their diverse biological activities and applications.

Synthesis Analysis

  • The synthesis of related thiazolo[3,2-a]pyrimidine derivatives involves the reaction of 4-(2-aminothiazol-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidene malononitrile, forming compounds with biocidal properties (Youssef & Omar, 2007).
  • Another related synthesis involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, leading to various heterocyclic systems (Mohamed, 2021).

Molecular Structure Analysis

  • The structure and photophysics of related benzothiazolyl-pyrazolines depend on the electronic nature of substituents and solvent polarity. These properties are key for applications in sensing and imaging (Rurack et al., 2000).

Chemical Reactions and Properties

  • The compound's chemical reactivity can be inferred from similar compounds. For example, 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile reacts with substituted benzylidenemalononitriles, leading to various derivatives (Youssef, 2009).

Physical Properties Analysis

  • The physical properties of similar heterocyclic compounds often include solid-state crystalline structures and solvatochromic behavior in various solvents. These properties are influenced by molecular interactions and the nature of substituents (Fedotov et al., 2022).

Chemical Properties Analysis

  • The compound's chemical properties, such as reactivity with different nucleophiles, can be understood through studies of similar compounds. For instance, 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones show diverse reactivities leading to aminopyrazolecarbonitriles and related derivatives (Farag & Dawood, 1997).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5S/c1-12-14(11-20)17(13-7-3-2-4-8-13)23-18(21-12)24-19-22-15-9-5-6-10-16(15)25-19/h2-10H,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDOWHJWPJREHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carbonitrile

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